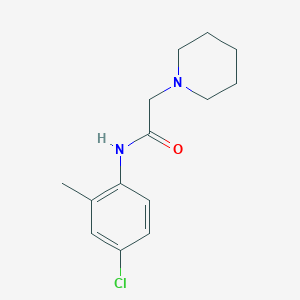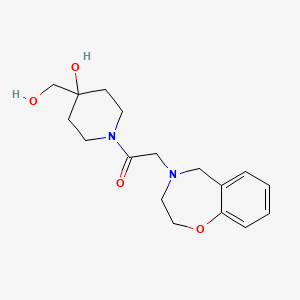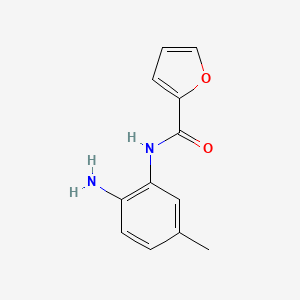acetate](/img/structure/B5419055.png)
methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different studies. In vitro studies have shown that it can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a safer option for researchers working with cell cultures and animal models. However, its low solubility in water can make it difficult to use in certain experiments, and its complex synthesis method can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for research on methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate. One direction is to further investigate its potential as an anti-inflammatory and anti-tumor agent, and to explore its mechanism of action in more detail. Another direction is to study its potential as a pesticide and to investigate its effects on non-target organisms. Additionally, research can be done to explore its potential use in material science, such as in the development of new polymers and composites.
Méthodes De Synthèse
Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furoic acid with thionyl chloride, followed by the reaction of the resulting product with 2-amino-3-methylphenol and acetic anhydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl [2-(5-methyl-2-furyl)-1H-imidazol-1-yl](3-methylphenyl)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, it has been studied for its potential use in the development of new materials with improved properties.
Propriétés
IUPAC Name |
methyl 2-[2-(5-methylfuran-2-yl)imidazol-1-yl]-2-(3-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-14(11-12)16(18(21)22-3)20-10-9-19-17(20)15-8-7-13(2)23-15/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWZEXCQVFEEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)N2C=CN=C2C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5418974.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5418987.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5418994.png)
![ethyl {5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5419002.png)


methanone](/img/structure/B5419012.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)butanamide](/img/structure/B5419020.png)
![4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5419041.png)


![3-(3,4-dimethoxyphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5419074.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5419081.png)